Binding Selectivity: 20-32-Fold α1A Preference Over α1B and α1D in Cloned Human Receptors
In competitive radioligand binding studies using cloned human α1-adrenoceptors, RS 17053 exhibits high affinity for the α1A subtype (pKi = 8.6, Ki ≈ 2.5 nM) with a clear selectivity window over both α1B (pKi = 7.3, Ki = 50 nM) and α1D (pKi = 7.1, Ki = 79 nM) subtypes. This contrasts with the non-selective quinazoline antagonist prazosin, which displays high affinity across all three subtypes (α1A pKi = 9.7, α1B pKi = 9.6, α1D pKi = 9.5) [1].
| Evidence Dimension | Binding Affinity (pKi) at Cloned Human α1-Adrenoceptors |
|---|---|
| Target Compound Data | RS 17053: α1A pKi = 8.6, α1B pKi = 7.3, α1D pKi = 7.1; Ki (α1A) = 2.5 nM |
| Comparator Or Baseline | Prazosin: α1A pKi = 9.7, α1B pKi = 9.6, α1D pKi = 9.5 |
| Quantified Difference | RS 17053 is 20-fold (pKi 8.6 vs 7.3) and 32-fold (pKi 8.6 vs 7.1) selective for α1A over α1B and α1D, respectively, while prazosin is non-selective (<2-fold difference). |
| Conditions | Radioligand binding assays using membranes from cells expressing cloned human α1A, α1B, and α1D adrenoceptors. |
Why This Matters
This data confirms that RS 17053 provides the necessary subtype discrimination required for isolating α1A-mediated effects in recombinant systems, a capability not offered by pan-α1 antagonists like prazosin.
- [1] Kenny BA, et al. (1996) Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. Br J Pharmacol. 118(4):871-8. View Source
